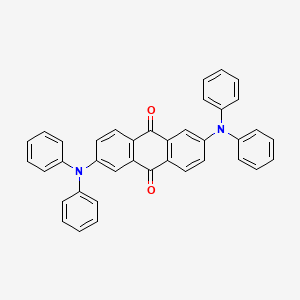

2,6-Bis(diphenylamino)anthracene-9,10-dione

描述

2,6-Bis(diphenylamino)anthracene-9,10-dione is an organic compound known for its unique electronic properties. It is a derivative of anthraquinone, featuring two diphenylamino groups attached to the anthracene core. This compound is notable for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone with diphenylamine in the presence of a suitable catalyst. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the reaction is crucial for producing sufficient quantities for commercial applications. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to maximize yield and purity .

化学反应分析

Synthetic Routes and Functionalization

The synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione typically involves palladium-catalyzed cross-coupling reactions. Key steps include:

a. Bromination of Anthraquinone

2,6-Dibromo-9,10-anthraquinone is synthesized via bromination of 2,6-diamino-9,10-anthraquinone using CuBr₂ and tert-butyl nitrite in acetonitrile at 65°C . This intermediate serves as a precursor for subsequent amination.

b. Buchwald-Hartwig Amination

The diphenylamino groups are introduced via palladium-catalyzed coupling of the brominated anthraquinone with aniline derivatives. For example:

-

Reagents : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, THF/toluene solvent .

-

Conditions : Reflux for 18–24 hours under inert atmosphere .

c. Characterization

X-ray crystallography confirms the planar anthracene core with diphenylamino substituents at positions 2 and 6, oriented at ~85–90° relative to the anthracene plane .

Redox and Electrochemical Behavior

The anthraquinone core enables reversible electron-transfer reactions:

| Property | Value/Observation | Source |

|---|---|---|

| Reduction potential (E₁/₂) | −1.2 V vs. SCE (in DMF) | |

| Electron affinity | 2.8–3.1 eV (DFT-calculated) |

-

Chemical Doping : Reacts with strong reducing agents (e.g., Na/Hg) to form radical anions, enhancing conductivity in organic semiconductors .

-

Stability : The diphenylamino groups stabilize the reduced states, preventing aggregation in solution .

Photophysical Reactions

The compound exhibits tunable fluorescence and triplet-state properties:

| Parameter | Value | Source |

|---|---|---|

| Absorption λₘₐₓ | 385–400 nm (in THF) | |

| Fluorescence Φ | 0.33–0.36 (solvent-dependent) | |

| Triplet energy (ET) | 1.69–1.73 eV (DFT-calculated) |

-

Triplet-Triplet Annihilation (TTA) : Acts as an annihilator in upconversion systems with sensitizers like PtOEP, achieving quantum yields (ΦUC) up to 10% .

-

Solvent Effects : Fluorescence quenching observed in polar solvents due to charge-transfer interactions .

DNA-Binding and Biological Interactions

While primarily studied for electronic applications, related anthraquinones exhibit:

-

Intercalation : Planar structure allows insertion into DNA base pairs, disrupting replication .

-

Structure-Activity : Side-chain modifications (e.g., methylene links) enhance DNA-binding constants (Kₐ ≈ 10⁵ M⁻¹) .

Comparative Reactivity

A comparison with structurally similar compounds reveals key differences:

科学研究应用

Anticancer Properties

Research has indicated that anthracene-9,10-diones, including BDA, exhibit promising anticancer activities. A study focused on a series of derivatives revealed their ability to bind to DNA and induce cytotoxic effects in tumor cells. The mechanism of action involves reversible binding to both major and minor grooves of DNA, which may lead to distinct cytotoxic properties compared to other known anthracene derivatives.

- Key Findings:

- Synthesis : Various derivatives were synthesized and characterized for their biological activity.

- DNA Binding : Thermal denaturation studies showed strong binding affinity to DNA.

- Cytotoxicity : Compounds with specific structural features demonstrated enhanced cytotoxic effects against cancer cell lines .

Organic Electronics

BDA is recognized for its high electron affinity and tunable emission properties, making it a candidate for applications in organic electronics. Its ability to function as an electron-accepting material is particularly valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Applications in Electronics:

Photonic Applications

The photophysical properties of BDA also suggest potential uses in photonic devices. Its ability to emit light in the yellow-orange region makes it suitable for applications in light-emitting devices and sensors.

- Research Highlights :

Several studies have documented the synthesis and application of BDA:

- Study on Anticancer Activity : A comprehensive evaluation of various anthracene derivatives demonstrated that those with specific side chains exhibited superior DNA binding and cytotoxicity against cancer cells .

- Organic Electronics Research : Research published on the use of diaryl-anthraquinones highlighted the effectiveness of BDA as an electron-accepting polymer in enhancing the efficiency of organic electronic devices .

作用机制

The mechanism of action of 2,6-Bis(diphenylamino)anthracene-9,10-dione involves its ability to participate in electron transfer processes. The diphenylamino groups enhance the compound’s electron-donating properties, facilitating charge transfer interactions. These interactions are crucial in optoelectronic applications, where the compound’s ability to emit light upon electrical excitation is harnessed .

相似化合物的比较

- 2,6-Bis(diphenylamino)anthraquinone

- 9,10-Anthracenedione, 2,6-bis(diphenylamino)

- Bis(2,6-diphenylamino)anthraquinone

Uniqueness: Compared to similar compounds, 2,6-Bis(diphenylamino)anthracene-9,10-dione stands out due to its superior electronic properties and stability. Its unique structure allows for efficient charge transfer and luminescence, making it highly valuable in the field of organic electronics .

生物活性

2,6-Bis(diphenylamino)anthracene-9,10-dione (commonly referred to as DPA-AQD) is an organic compound that has garnered attention for its unique electronic properties and potential biological applications. This article delves into its biochemical interactions, mechanisms of action, and implications for research and industry.

Overview of the Compound

- Chemical Structure : DPA-AQD features an anthracene backbone with two diphenylamino groups attached to the 2 and 6 positions. Its molecular formula is with a molecular weight of 542.63 g/mol.

- CAS Number : 868850-50-4

DPA-AQD exhibits a variety of biological activities primarily through its interactions with biomolecules:

- Enzyme Inhibition : It has been shown to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can affect glucose absorption and metabolism in cells, making it relevant for diabetes research.

- Cellular Effects : The compound influences cellular signaling pathways and gene expression. Its ability to modulate glucose metabolism indicates potential implications in energy production and storage within cells.

Interaction with Biomolecules

DPA-AQD interacts with various biomolecules, leading to significant biochemical effects:

- α-Glucosidase Inhibition : Studies indicate that DPA-AQD binds to the active site of α-glucosidase, preventing substrate access and thereby inhibiting enzyme activity. This interaction could have therapeutic implications for managing blood sugar levels in diabetic patients .

Cellular Studies

Research has demonstrated that DPA-AQD can affect different cell types:

- Metabolic Pathways : By altering the activity of α-glucosidase, DPA-AQD may influence metabolic pathways related to carbohydrate metabolism. The resulting changes in glucose levels can impact overall cellular energy dynamics .

Research Findings and Case Studies

Several studies have explored the biological activity of DPA-AQD:

- Anticancer Potential : While not directly tested as an anticancer agent, related anthracene derivatives have shown promise in cancer research due to their DNA-intercalating properties. This suggests that DPA-AQD may also exhibit similar activities worth investigating further .

- Mutagenicity Studies : Research on structurally related anthracene derivatives has indicated a lack of mutagenic activity in bacterial assays. This suggests that DPA-AQD may also be non-mutagenic, which is critical for its safety profile in potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of DPA-AQD, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9,10-Anthracenedione | Lacks amino substitutions | Simpler structure; serves as a base framework |

| 1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione | Contains multiple amino groups | Increased reactivity due to additional functional groups |

| This compound | Contains diphenylamino groups | Superior electronic properties and stability compared to others |

属性

IUPAC Name |

2,6-bis(N-phenylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H26N2O2/c41-37-34-24-22-32(40(29-17-9-3-10-18-29)30-19-11-4-12-20-30)26-36(34)38(42)33-23-21-31(25-35(33)37)39(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZENEWLXCXPNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730627 | |

| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868850-50-4 | |

| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。